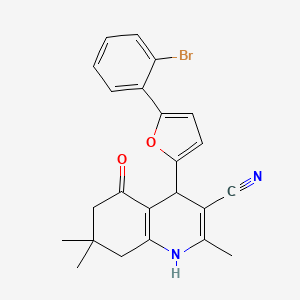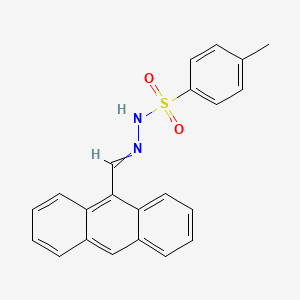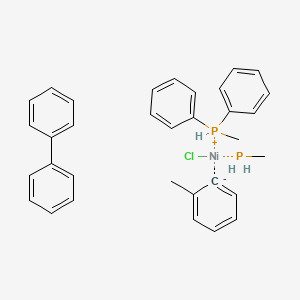
L-Carnitine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Carnitine-d9: L-Carnitine is an endogenous molecule involved in fatty acid metabolism, biosynthesized within the human body using amino acids such as L-lysine and L-methionine . The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in metabolic studies and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Carnitine-d9 is synthesized by incorporating deuterium into the L-Carnitine molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the catalytic hydrogenation of L-Carnitine in the presence of deuterium gas .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for quality control .
Análisis De Reacciones Químicas
Types of Reactions: L-Carnitine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylamine-N-oxide (TMAO) via gut microbial metabolism.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under certain conditions, although this is typically avoided in research applications.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific enzymes such as flavin monooxygenases.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Trimethylamine-N-oxide (TMAO): Formed via oxidation.
Deuterium-substituted derivatives: Formed via substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: L-Carnitine-d9 is used as a tracer in metabolic studies to understand the pathways and kinetics of L-Carnitine in the body .
Biology: In biological research, this compound helps in studying the role of L-Carnitine in cellular metabolism and energy production .
Medicine: this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of L-Carnitine in the human body .
Industry: In the nutraceutical industry, this compound is used to develop and test dietary supplements aimed at improving metabolic health .
Mecanismo De Acción
L-Carnitine-d9 functions similarly to L-Carnitine by transporting long-chain fatty acids into the mitochondria for degradation by β-oxidation . This process is crucial for energy production in cells. The deuterium labeling allows researchers to track and study the metabolic pathways and interactions of L-Carnitine in the body .
Comparación Con Compuestos Similares
L-Carnitine: The non-labeled version of L-Carnitine-d9, widely used in metabolic studies and supplements.
Acetyl-L-Carnitine: An acetylated form of L-Carnitine, known for its role in brain health and cognitive function.
Propionyl-L-Carnitine: A propionylated form used in cardiovascular health research.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to trace the compound’s metabolic fate with high precision, offering insights that are not achievable with non-labeled analogs .
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3,2D3,3D3 |
Clave InChI |
PHIQHXFUZVPYII-SAQLGWHKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


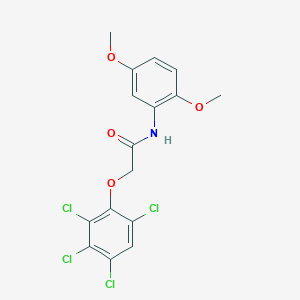


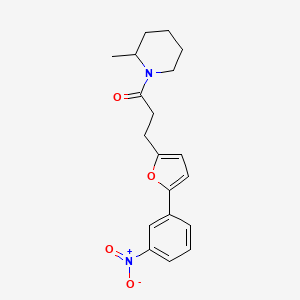


![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)
